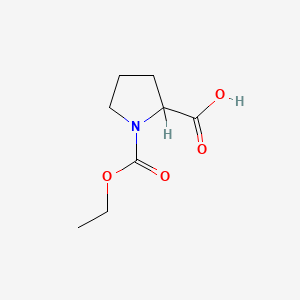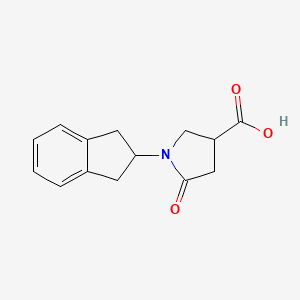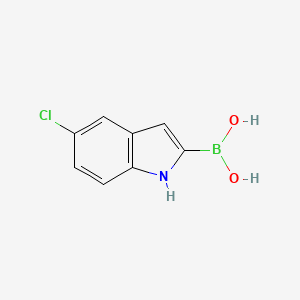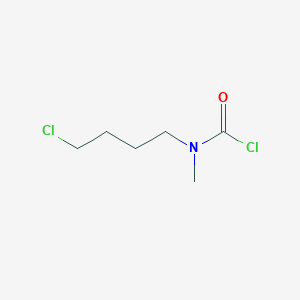
1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield pyrrolidine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.
Major Products Formed:
Hydrolysis: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of drug candidates, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Mécanisme D'action
The mechanism by which 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can include enzyme inhibition or receptor modulation, depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-carboxylic acid: Lacks the ethoxycarbonyl group, making it less lipophilic.
1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness: 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its balance of hydrophilicity and lipophilicity, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its ethoxycarbonyl group provides a handle for further functionalization, enhancing its utility in various chemical reactions.
Propriétés
Numéro CAS |
5700-74-3 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(2S)-1-ethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(12)9-5-3-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
IJDOTHRWLOAOAC-LURJTMIESA-N |
SMILES |
CCOC(=O)N1CCCC1C(=O)O |
SMILES isomérique |
CCOC(=O)N1CCC[C@H]1C(=O)O |
SMILES canonique |
CCOC(=O)N1CCCC1C(=O)O |
Séquence |
P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)


![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)







![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)

